Bienvenue dans la boutique en ligne BenchChem!

KCC-07

Blood-Brain Barrier CNS Pharmacokinetics Medulloblastoma

KCC-07 (315702-75-1) is a validated BBB-penetrant MBD2 inhibitor for CNS oncology research. Unlike generic epigenetic agents, it selectively prevents MBD2 binding to methylated CpG DNA, reactivating BAI1/p53/p21 signaling. Demonstrated in vivo efficacy at 100 mg/kg i.p. extends survival in medulloblastoma xenografts by ~38%, with confirmed CNS exposure (2.8-3.0 ng/mg). Also used alongside DNA-damaging agents for epigenetic priming. For lab use only.

Molecular Formula C14H11N3OS
Molecular Weight 269.32 g/mol
Cat. No. B1673373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCC-07
SynonymsKCC 07;  KCC07;  KCC-07
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O
InChIInChI=1S/C14H11N3OS/c18-11-5-3-4-10(8-11)16-14-17-13(9-19-14)12-6-1-2-7-15-12/h1-9,18H,(H,16,17)
InChIKeyGIGNWEDIMLUWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KCC-07 (CAS 315702-75-1): A Blood-Brain Barrier-Penetrant MBD2 Inhibitor for Epigenetic Research


KCC-07 (CAS 315702-75-1; molecular formula C14H11N3OS; molecular weight 269.32) is a small-molecule inhibitor that targets methyl-CpG-binding domain protein 2 (MBD2), a member of the MBD family of DNA methylation readers. Unlike earlier MBD2 inhibitors, KCC-07 exhibits validated blood-brain barrier (BBB) penetrability, enabling its use in central nervous system (CNS) tumor models and neurological disease research [1]. KCC-07 prevents MBD2 binding to methylated CpG DNA, reactivating expression of the tumor suppressor ADGRB1 (also known as BAI1) and stabilizing p53 via blockade of MDM2-mediated ubiquitination, thereby engaging the BAI1/p53/p21 anti-proliferative axis .

Why KCC-07 Cannot Be Substituted with Generic MBD2 Inhibitors or DNMT Inhibitors in CNS-Focused Studies


Generic MBD2 inhibitors (e.g., APC, ABA) and broad-spectrum epigenetic agents (e.g., DNMT inhibitor 5-Azacytidine) modulate overlapping pathways but lack the combination of target selectivity, blood-brain barrier penetrance, and validated in vivo efficacy in CNS tumor models that KCC-07 provides. MBD2 inhibitor APC (IC50 1.03 µM via FRET) and ABA (IC50 1.4 µM) disrupt MBD2-p66α interaction but have not demonstrated BBB permeability or in vivo CNS activity . 5-Azacytidine, a DNMT inhibitor, restores GPX4 expression similarly to KCC-07 in ovarian models, but its DNA hypomethylating mechanism is broader, lacks BBB penetrability, and carries distinct toxicity profiles [1]. These mechanistic and pharmacokinetic divergences preclude simple substitution when the experimental objective requires selective MBD2 inhibition within the CNS compartment.

KCC-07 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Blood-Brain Barrier Penetrance: Direct CNS Exposure Quantification

KCC-07 is distinguished from comparator MBD2 inhibitors (APC, ABA) and epigenetic agents (5-Azacytidine) by validated BBB penetrance with direct CNS exposure quantification. One hour after intraperitoneal injection (100 mg/kg) in mice, KCC-07 achieved mean concentrations of 2.8 ng/mg in cerebral cortex and 3.0 ng/mg in cerebellum [1]. No comparable CNS exposure data exist for MBD2 inhibitors APC or ABA, which have not been demonstrated to cross the BBB .

Blood-Brain Barrier CNS Pharmacokinetics Medulloblastoma

In Vivo Efficacy in Medulloblastoma Xenografts: Survival Extension and Tumor Growth Inhibition

KCC-07 demonstrates statistically significant in vivo efficacy in a medulloblastoma (MB) xenograft model, extending median survival by approximately 38% relative to vehicle control (from ~15 days to ~21 days) and reducing tumor volume by ~55% [1]. In contrast, MBD2 inhibitor APC and ABA lack published in vivo CNS tumor efficacy data; 5-Azacytidine has not been evaluated in MB xenografts .

In Vivo Efficacy Medulloblastoma Xenograft Model

In Vitro Antiproliferative Potency Across Neural Tumor Cell Lines

KCC-07 inhibits proliferation in medulloblastoma (MB), glioma (U-87MG), and neuroblastoma (SH-SY5Y) cell lines at a concentration of 10 µM, achieving growth reductions of 50-70% after 72-hour treatment [1]. MBD2 inhibitor APC exhibits an IC50 of 1.03 µM in FRET-based disruption of MBD2-p66α interaction, but its antiproliferative IC50 in neural tumor lines is not reported; ABA's antiproliferative data are similarly unavailable .

Antiproliferative Activity Neural Tumor In Vitro

Mechanistic Differentiation: Direct Inhibition of MBD2-DNA Binding vs. Disruption of MBD2-p66α Interaction

KCC-07 prevents MBD2 binding to methylated CpG DNA (demonstrated via ChIP assay at ADGRB1 promoter; 10 µM, 48 hr reduces MBD2 occupancy by >80%) [1], directly reversing MBD2-mediated transcriptional repression of the BAI1/p53 tumor suppressor axis. In contrast, MBD2 inhibitors APC (IC50 1.03 µM) and ABA (IC50 1.4 µM) disrupt the MBD2-p66α protein-protein interaction without documented effect on MBD2-DNA binding .

Mechanism of Action MBD2 Epigenetics

Therapeutic Window Expansion in Combination with DNA Damaging Agents

KCC-07 (10 µM) combined with phleomycin (10 µg/mL) or etoposide (10 µM) additively suppresses neural tumor cell growth, reducing cell viability by an additional 20-30% compared to DNA damaging agent alone [1]. This combination effect is not reported for MBD2 inhibitors APC or ABA, and 5-Azacytidine's combination with DNA damaging agents in neural tumors is uncharacterized .

Combination Therapy DNA Damage Neural Tumor

Selectivity Within the MBD Family: KCC-07 Exhibits Preferential MBD2 Inhibition

KCC-07 is described as a selective MBD2 inhibitor, with functional evidence showing minimal off-target effects on other MBD family members in CNS tumor cells [1]. While quantitative selectivity data (e.g., fold-selectivity over MBD1/3/4) are not explicitly reported in primary literature, the compound's ability to specifically reactivate MBD2-silenced ADGRB1 without altering global MBD function distinguishes it from pan-MBD or DNMT inhibitors like 5-Azacytidine, which induces genome-wide DNA hypomethylation [2].

Selectivity MBD Family Epigenetic Reader

KCC-07 Application Scenarios: Validated Research Contexts for Procurement and Experimental Use


Medulloblastoma and CNS Tumor Xenograft Studies Requiring BBB-Penetrant MBD2 Inhibition

KCC-07 is the preferred MBD2 inhibitor for in vivo studies of medulloblastoma, glioma, and neuroblastoma, where BBB penetrance is essential. Dosing at 100 mg/kg i.p. (5 days/week) in athymic nude mice provides robust CNS exposure (2.8-3.0 ng/mg in cortex/cerebellum) and extends survival in MB xenografts by ~38% . This scenario is directly supported by evidence in Section 3 (Evidence Items 1, 2, and 3).

Combination Therapy Research with DNA Damaging Agents in Neural Tumors

For investigators exploring epigenetic priming to enhance DNA-damaging chemotherapy, KCC-07 (10 µM in vitro) additively suppresses neural tumor cell growth when combined with phleomycin or etoposide [1]. This application stems from Section 3, Evidence Item 5, and is not documented for alternative MBD2 inhibitors.

Mechanistic Studies of MBD2-DNA Binding and p53/BAI1 Axis Reactivation

KCC-07 enables direct investigation of MBD2-mediated transcriptional repression at methylated CpG promoters. ChIP assays demonstrate >80% reduction in MBD2 occupancy at the ADGRB1 promoter (10 µM, 48 hr), validating its use for probing BAI1/p53/p21 signaling [2]. This scenario is derived from Section 3, Evidence Item 4.

Epigenetic Research in Non-CNS Disorders: Ovarian Dysfunction and Ferroptosis

Beyond CNS applications, KCC-07 has been employed in ovarian granulosa cell models to restore GPX4 expression and reduce ferroptosis, offering a tool for MBD2 inhibition in peripheral tissues [3]. This scenario extends from Section 3, Evidence Item 6 (selectivity) and Section 2 comparator context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for KCC-07

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.